molecular formula C21H25N3O2 B14954453 N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B14954453
M. Wt: 351.4 g/mol
InChI Key: UJXWNRXXQRLCOX-UHFFFAOYSA-N
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Description

N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide is a synthetic organic compound Its structure includes a benzimidazole core, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Dimethylphenoxy Group: This step may involve nucleophilic substitution reactions where the benzimidazole core reacts with a halogenated dimethylphenoxy compound.

    Introduction of the Ethyl Group: This can be done through alkylation reactions using ethyl halides.

    Formation of the Final Amide: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the dimethylphenoxy group.

    Reduction: Reduction reactions could target the benzimidazole ring or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be used to study the effects of benzimidazole derivatives on cellular processes or as a potential therapeutic agent.

Medicine

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved would depend on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The core structure, known for its biological activity.

    2,6-Dimethylphenoxy Compounds: Known for their use in various chemical and pharmaceutical applications.

    Acetamide Derivatives: Common in medicinal chemistry for their pharmacological properties.

Uniqueness

The uniqueness of N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C21H25N3O2/c1-15-8-7-9-16(2)21(15)26-13-12-24-19-11-6-5-10-18(19)22-20(24)14-23(4)17(3)25/h5-11H,12-14H2,1-4H3

InChI Key

UJXWNRXXQRLCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C

Origin of Product

United States

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